

Technical Master Guide: Spectroscopic Characterization of 3-Hydroxy-1-indanone

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 3-Hydroxy-1-indanone

CAS No.: 26976-59-0

Cat. No.: B1295786

[Get Quote](#)

Executive Summary & Application Profile

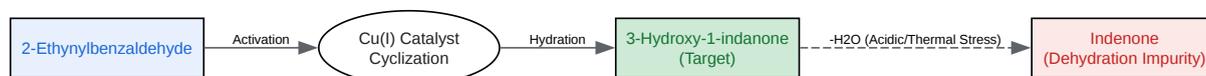
3-Hydroxy-1-indanone (CAS: 26976-59-0) is a pivotal chiral building block in medicinal chemistry, serving as a pharmacophore scaffold for acetylcholinesterase inhibitors (e.g., Donepezil derivatives) and anti-cancer agents. Its structural duality—combining a reactive ketone with a benzylic alcohol—makes it a versatile synthon but also presents specific challenges in spectroscopic characterization, particularly regarding stereochemical assignment and tautomeric stability.

This guide provides a definitive reference for the spectroscopic identification of **3-Hydroxy-1-indanone**, synthesizing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is designed for analytical chemists and process engineers requiring high-fidelity data for structural validation.

Synthesis & Impurity Profile

Understanding the synthetic origin is crucial for interpreting spectroscopic background signals. The most robust route involves the intramolecular cyclization of 2-ethynylbenzaldehyde or the oxidation of 1-indanone.

Core Synthetic Pathway (Graphviz Visualization)



[Click to download full resolution via product page](#)

Figure 1: Synthetic logic and potential dehydration impurity formation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of **3-Hydroxy-1-indanone** is characterized by an ABX spin system involving the methylene protons at C2 and the methine proton at C3. Due to the chiral center at C3, the C2 protons are diastereotopic, appearing as distinct multiplets rather than a simple triplet or doublet.

H NMR Data (500 MHz, CDCl₃)

)

Position	Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Assignment Logic
H-7	7.70 - 7.75	Doublet (d)	1H		Ortho to Carbonyl (Deshielded)
H-5, H-6	7.58 - 7.65	Multiplet (m)	2H	-	Aromatic Ring
H-4	7.45 - 7.50	Multiplet (m)	1H	-	Aromatic Ring
H-3	5.35 - 5.45	dd	1H		Benzylic Methine (Chiral Center)
OH	3.00 - 4.00	Broad (br s)	1H	-	Exchangeable (Variable)
H-2a	2.95 - 3.05	dd	1H		Diastereotopic Methylene (-carbonyl)
H-2b	2.60 - 2.70	dd	1H		Diastereotopic Methylene (-carbonyl)

“

Critical Insight: The coupling constant

for H-2a/H-2b is typically large (~19 Hz) due to the ring strain of the cyclopentanone system. The chemical shift of H-3 is highly diagnostic; a shift downfield to >6.0 ppm usually indicates esterification or dehydration to indenone.

C NMR Data (125 MHz, CDCl₃)

Position	Shift (, ppm)	Assignment
C-1	204.5	Ketone C=O (Conjugated)
C-3a	155.2	Quaternary Aromatic (Fused)
C-7a	135.8	Quaternary Aromatic (Fused)
C-6	134.5	Aromatic CH
C-5	129.1	Aromatic CH
C-4	126.5	Aromatic CH
C-7	123.8	Aromatic CH
C-3	70.2	Benzylic C-OH
C-2	46.5	-Methylene

Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid quality control check, particularly for water content and oxidation state.

- O-H Stretch (3350–3450 cm⁻¹)
) : Broad band. Sharpness indicates the degree of intramolecular H-bonding.
- C=O Stretch (1705–1715 cm⁻¹)
) : Characteristic of a 5-membered cyclic ketone fused to an aromatic ring (Indanone). This is slightly lower than typical cyclopentanone (1745 cm⁻¹) due to conjugation with the benzene ring.
- C=C Aromatic (1590–1605 cm⁻¹)
) : Skeletal vibrations of the benzene ring.
- C-O Stretch (1050–1100 cm⁻¹)
) : Secondary alcohol stretch.

Mass Spectrometry (MS) & Fragmentation

Molecular Ion (M⁺): m/z 148 (C₁₀H₈O)

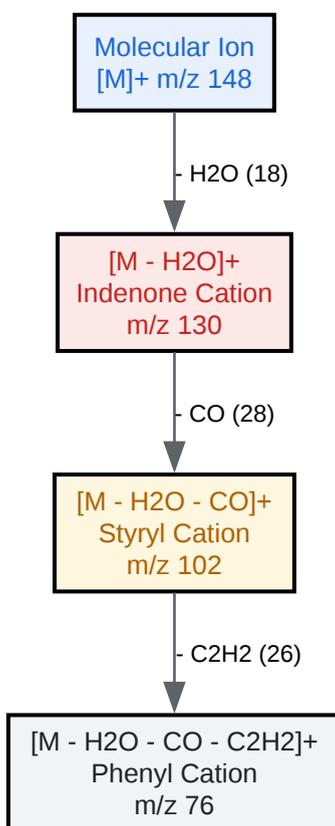
H

O

)

The fragmentation pattern is dominated by the stability of the indenone cation formed after dehydration.

Fragmentation Pathway (Graphviz Visualization)



[Click to download full resolution via product page](#)

Figure 2: Primary electron impact (EI) fragmentation pathway.

- m/z 130 (Base Peak): Loss of water is facile due to the benzylic position of the hydroxyl group, leading to the fully conjugated indenone system.
- m/z 102: Subsequent loss of CO from the ketone moiety.

Stereochemical Analysis (Chiral HPLC)

Since **3-Hydroxy-1-indanone** possesses a chiral center at C3, enantiomeric excess (ee) determination is required for drug development applications.

- Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).
- Mobile Phase: Hexane : Isopropanol (90:10 to 80:20).
- Flow Rate: 1.0 mL/min.

- Detection: UV @ 254 nm.
- Separation: The (R)- and (S)-enantiomers typically resolve with a separation factor () > 1.2.

Experimental Protocols

Protocol A: Sample Preparation for NMR

- Solvent Selection: Use CDCl₃ (99.8% D) containing 0.03% TMS as an internal standard. DMSO-d₆ is an alternative if the OH proton signal needs to be resolved (it will appear as a doublet due to coupling with H-3).
- Concentration: Dissolve 10–15 mg of the solid in 0.6 mL of solvent.
- Filtration: Filter through a glass wool plug to remove insoluble inorganic salts from the synthesis (e.g., copper residues).

Protocol B: General Synthesis (Cu-Catalyzed)

Validation Reference: J. Org. Chem. 2018^{[1][2]}

- Reagents: 2-Ethynylbenzaldehyde (1.0 equiv), CuI (10 mol%), Cs₂CO₃ (0.5 equiv).
- Conditions: Stir in DMF at 80°C for 4 hours.
- Workup: Dilute with ethyl acetate, wash with brine, dry over Na₂SO₄.
- Purification: Flash column chromatography (Hexane/EtOAc 3:1).

- Yield: Typically 85-92%.

References

- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 176448, **3-Hydroxy-1-indanone**. Retrieved from [[Link](#)]
- Zhang, G., et al. (2018). A Method for Synthesis of **3-Hydroxy-1-indanones** via Cu-Catalyzed Intramolecular Annulation Reactions. *The Journal of Organic Chemistry*, 83(21), 13523–13529. Retrieved from [[Link](#)]
- NIST Mass Spectrometry Data Center. (2023). 1-Indanone, 3-hydroxy- Mass Spectrum. Retrieved from [[Link](#)]
- Yu, Y.-N., & Xu, M.-H. (2013).^[3] Enantioselective Synthesis of Chiral 3-Aryl-1-indanones. *The Journal of Organic Chemistry*, 78(6), 2736–2741. Retrieved from [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [1-Indanone - Wikipedia \[en.wikipedia.org\]](#)
- 2. [pubs.acs.org \[pubs.acs.org\]](#)
- 3. [Indanone synthesis \[organic-chemistry.org\]](#)
- To cite this document: BenchChem. [Technical Master Guide: Spectroscopic Characterization of 3-Hydroxy-1-indanone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1295786#3-hydroxy-1-indanone-spectroscopic-data-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com